molecular formula C10H12F3N B177673 N-[3-(Trifluoromethyl)benzyl]ethylamine CAS No. 14355-04-5

N-[3-(Trifluoromethyl)benzyl]ethylamine

Cat. No.: B177673
CAS No.: 14355-04-5
M. Wt: 203.2 g/mol
InChI Key: MGSDOCJVFWZVGG-UHFFFAOYSA-N
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Description

N-[3-(Trifluoromethyl)benzyl]ethylamine is a complex chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a trifluoromethyl group attached to the benzene ring, which imparts unique chemical properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Trifluoromethyl)benzyl]ethylamine typically involves the reaction of benzenemethanamine with ethylating agents in the presence of trifluoromethylating reagents. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Trifluoromethyl)benzyl]ethylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanone derivatives, while reduction may produce benzenemethanol derivatives .

Scientific Research Applications

Pharmaceutical Applications

  • Antitumor Activity
    • N-[3-(Trifluoromethyl)benzyl]ethylamine has been investigated for its potential antitumor properties. Preliminary studies indicate that it can inhibit the growth of various cancer cell lines, including those from breast, lung, and colon cancers. However, the precise mechanism of action remains to be fully elucidated .
  • Drug Development
    • The compound serves as a building block for synthesizing derivatives that may exhibit enhanced biological activities. Its structural similarity to other pharmacologically active compounds suggests it could interact with various biological targets, including receptors and enzymes involved in neurological and metabolic pathways .
  • Calmodulin Inhibitors
    • Research has identified this compound as a potential selective inhibitor of calmodulin-dependent kinases, which are crucial in regulating insulin sensitivity. This positions the compound as a candidate for addressing metabolic disorders .

Material Science Applications

  • Supramolecular Structures
    • Due to its unique structure, this compound can self-assemble into supramolecular structures such as nanotubes and nanofibers. These materials have potential applications in drug delivery systems, sensors, and energy storage technologies .
  • Polymer Chemistry
    • The compound's reactivity allows for its incorporation into polymers, potentially enhancing their properties for specific applications such as coatings or composites that require improved thermal or mechanical characteristics.

Case Study 1: Anticancer Efficacy

A study demonstrated that derivatives of this compound exhibited significant anticancer activity through in vitro assays against various cancer cell lines. The derivatives showed promising results in inhibiting cell proliferation while maintaining low toxicity levels towards non-cancerous cells .

Case Study 2: Material Application

Research into the self-assembly properties of this compound revealed its ability to form nanostructures suitable for drug delivery systems. These structures enhanced the solubility and bioavailability of therapeutic agents when tested in biological models.

Mechanism of Action

The mechanism of action of N-[3-(Trifluoromethyl)benzyl]ethylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanamine, N-ethyl-α-methyl-3-(trifluoromethyl)-
  • N-[3-(Trifluoromethyl)benzyl]ethylamine, hydrochloride

Uniqueness

This compound is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where enhanced lipophilicity and stability are desired .

Biological Activity

Structural Characteristics

N-[3-(Trifluoromethyl)benzyl]ethylamine features a trifluoromethyl group attached to a benzyl moiety, which is known to enhance lipophilicity and potentially influence biological interactions. The trifluoromethyl group is often associated with increased metabolic stability and altered pharmacokinetics.

Antibacterial Activity

Research indicates that compounds with trifluoromethyl substitutions exhibit significant antibacterial properties. For instance, derivatives of benzimidazole containing trifluoromethyl groups have shown considerable activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported as low as 2 µg/mL against Staphylococcus aureus and Enterococcus faecalis . Although direct studies on this compound are sparse, the structural similarities suggest potential antibacterial efficacy.

Anticancer Properties

The anticancer activity of compounds structurally related to this compound has been documented. For example, various derivatives have demonstrated antiproliferative effects against different cancer cell lines, including breast (MCF-7), lung (NCl H-522), and colon (HCT-15) cancers. Compounds exhibiting similar structural motifs have been shown to induce apoptosis in cancer cells, with IC50 values indicating effective growth inhibition at micromolar concentrations .

Case Study: Antiproliferative Effects

A study evaluated the effects of trifluoromethyl-substituted compounds on MCF-7 cells, revealing that these compounds significantly reduced cell viability and induced cell cycle arrest at the S phase. The increase in lactate dehydrogenase (LDH) levels in treated cells suggested that cell death occurred via necrosis or apoptosis .

Anti-inflammatory Effects

Compounds with similar chemical structures have also been investigated for their anti-inflammatory properties. For example, certain amines have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting that this compound could possess similar capabilities. This property is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Summary of Biological Activities

Activity Findings
AntibacterialMIC values as low as 2 µg/mL against Gram-positive bacteria .
AnticancerEffective growth inhibition in MCF-7 cells; induces apoptosis .
Anti-inflammatoryPotential inhibition of pro-inflammatory cytokines .

Properties

IUPAC Name

N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-2-14-7-8-4-3-5-9(6-8)10(11,12)13/h3-6,14H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSDOCJVFWZVGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80162453
Record name Benzenemethanamine, N-ethyl-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14355-04-5
Record name Benzenemethanamine, N-ethyl-3-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014355045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, N-ethyl-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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